molecular formula C15H21N3O6 B14734799 N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide CAS No. 5486-97-5

N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide

Cat. No.: B14734799
CAS No.: 5486-97-5
M. Wt: 339.34 g/mol
InChI Key: JHGSDWYZJGOXMG-XQLPTFJDSA-N
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Description

N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide is a complex organic compound known for its unique structure and properties It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further linked to a trihydroxyoxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide typically involves multiple steps. One common method includes the acylation of 4-aminophenyl with acetic anhydride to form 4-acetamidophenyl. This intermediate is then reacted with a protected form of the trihydroxyoxane moiety under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trihydroxyoxane moiety may participate in enzymatic reactions, acting as a substrate or inhibitor. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-[4-acetamido-3-[[(2S,3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]phenyl]acetamide: Similar structure but with different stereochemistry.

    N-[4-acetamido-3-[[(2S,3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]phenyl]acetamide: Contains additional hydroxyl groups.

Uniqueness

N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide is unique due to its specific stereochemistry and the presence of both acetamido and trihydroxyoxane groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5486-97-5

Molecular Formula

C15H21N3O6

Molecular Weight

339.34 g/mol

IUPAC Name

N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C15H21N3O6/c1-7(19)16-9-3-4-10(17-8(2)20)11(5-9)18-15-14(23)13(22)12(21)6-24-15/h3-5,12-15,18,21-23H,6H2,1-2H3,(H,16,19)(H,17,20)/t12-,13-,14+,15-/m0/s1

InChI Key

JHGSDWYZJGOXMG-XQLPTFJDSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N[C@@H]2[C@@H]([C@H]([C@H](CO2)O)O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)NC2C(C(C(CO2)O)O)O

Origin of Product

United States

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